molecular formula C12H10O B1664037 2-Acetylnaphthalene CAS No. 93-08-3

2-Acetylnaphthalene

Cat. No. B1664037
CAS RN: 93-08-3
M. Wt: 170.21 g/mol
InChI Key: XSAYZAUNJMRRIR-UHFFFAOYSA-N
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Description

2-Acetylnaphthalene, also known as 2’-Acetonaphthone or Methyl 2-naphthyl ketone, is an organic compound with the linear formula C10H7COCH3 . It is used as a flavoring agent in food, an intermediate in the preparation of piperidinyl pyrazoles as potent DNA gyrase inhibitors, and in air care products, cleaning, and furnishing care products .


Synthesis Analysis

2-Acetylnaphthalene can be synthesized via Claisen-Schmidt condensation of the respective aldehydes and ketones using Microwave assisted irradiation method . It can also be produced by distillation and fractionation of petroleum or coal tar .


Molecular Structure Analysis

The molecular structure of 2-Acetylnaphthalene consists of two benzene rings fused in ortho position . The molecular weight is 170.21 .


Chemical Reactions Analysis

2-Acetylnaphthalene undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor . It also reacts with cysteine in the ratio of 1:1 with the Michael addition reaction .


Physical And Chemical Properties Analysis

2-Acetylnaphthalene is a solid substance with a boiling point of 300-301 °C and a melting point of 52-56 °C .

Scientific Research Applications

2. Intermediate in the Preparation of Piperidinyl Pyrazoles

In the field of pharmaceutical chemistry, 2-Acetylnaphthalene serves as an intermediate in the preparation of piperidinyl pyrazoles, which are potent DNA gyrase inhibitors . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is widely prevalent in bacteria . Inhibitors of this enzyme can potentially serve as effective antibacterial agents .

3. Ingredient in Air Care Products

2-Acetylnaphthalene is used in air care products . The specific products and the role of 2-Acetylnaphthalene in these products are not specified in the available sources.

4. Synthesis of Aromatic Enone and Dienone Analogues of Curcumin

2-Acetylnaphthalene is used in the synthesis of aromatic enone and dienone analogues of curcumin as angiogenesis inhibitors . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer. Inhibitors of angiogenesis, therefore, have potential applications in cancer therapy .

6. Naturally Occurring Naphthalenes

Naphthalenes, including 2-Acetylnaphthalene, are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches . Naphthalenes have been reported from plants, liverworts, fungi, and insects .

7. Thermophysical Property Data

2-Acetylnaphthalene is included in a collection of critically evaluated thermophysical property data for pure compounds . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, and enthalpy of vaporization or sublimation .

Safety And Hazards

2-Acetylnaphthalene is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

2-Acetylnaphthalene has potential applications in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . It also shows promise in the field of fluorescence analysis due to its sensitivity and selectivity .

properties

IUPAC Name

1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAYZAUNJMRRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041389
Record name 2'-Acetonaphthone
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Molecular Weight

170.21 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour
Record name Ethanone, 1-(2-naphthalenyl)-
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Record name 2-Acetylnaphthalene
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Record name Methyl beta-naphthyl ketone
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Record name Methyl beta-naphthyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
Record name Methyl beta-naphthyl ketone
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Solubility

0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Methyl beta-naphthyl ketone
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Record name Methyl beta-naphthyl ketone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Acetylnaphthalene

CAS RN

93-08-3, 1333-52-4
Record name 2-Acetylnaphthalene
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Record name 2-Acetylnaphthalene
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Record name Acetonaphthone (mixed isomers)
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Record name Ethanone, 1-(2-naphthalenyl)-
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Record name 2'-Acetonaphthone
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Record name 2'-acetonaphthone
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Record name 1-(naphthyl)ethan-1-one
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Record name 2-ACETONAPHTHONE
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Record name Methyl beta-naphthyl ketone
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Melting Point

56 °C
Record name Methyl beta-naphthyl ketone
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Synthesis routes and methods I

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
Name
2-(1-hydroxyethyl)naphthalene
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Synthesis routes and methods II

Procedure details

The compounds of this invention can be prepared from known starting compounds. For example, one such method by which they can be prepared involves the reaction of a substituted naphthalene with acetyl chloride in nitrobenzene in the presence of about three molar equivalents of aluminum chloride to afford the corresponding 2-acetylnaphthalene derivative. The resulting derivative is heated with morpholine in the presence of sulfur at 150° C; the resulting product is refluxed with concentrated hydrochloric acid or alcoholic sodium hydroxide followed by acidification to furnish the corresponding 2'-naphthylacetic acid derivative.
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substituted naphthalene
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Synthesis routes and methods III

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Synthesis routes and methods IV

Procedure details

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CC(=O)OC(C)c1ccc2ccccc2c1
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Synthesis routes and methods V

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1'-bromoethyl)naphthalene, prepared as described above, wtih sodium acetate in acetic acid to afford 2-(1'-acetonyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1'-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Acetylnaphthalene
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Citations

For This Compound
1,120
Citations
A Karakurt, M Özalp, Ş Işık, JP Stables… - Bioorganic & medicinal …, 2010 - Elsevier
… -2-acetylnaphthalene 8. To obtain 2-bromo-1-(1-acetyloxynaphthalene-2-yl)ethanone 9, 1-hydroxy-2-acetylnaphthalene 8 … of 1-hydroxy-2-acetylnaphthalene and amino group of GABA …
Number of citations: 87 www.sciencedirect.com
L Červený, K Mikulcová, J Čejka - Applied Catalysis A: General, 2002 - Elsevier
… Zeolite beta was found to be an optimum catalyst for naphthalene acylation exhibiting a selectivity to 2-acetylnaphthalene over 80%. Deactivation of the zeolite is probably caused by …
Number of citations: 37 www.sciencedirect.com
EK Fraiji, TR Cregan, TC Werner - Applied spectroscopy, 1994 - opg.optica.org
The molecule 2-acetylnaphthalene (2-AN) exhibits significant room-temperature fluorescence only in strong hydrogen-bonding solvents, such as water and fluorinated alcohols. As a …
Number of citations: 57 opg.optica.org
RB Girdler, PH Gore, JA Hoskins - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
Acetylation of 2-methoxynaphthalene (I) in carbon disulphide, chloroform, or nitrobenzene, gives various yields of 1-acetyl-2-methoxynaphthalene (II), of 2-acetyl-6-methoxynaphthalene …
Number of citations: 17 pubs.rsc.org
WS Johnson, A Goldman - Journal of the American Chemical …, 1944 - ACS Publications
… acid was shown by ozonolysis of derivatives which gave 2acetylnaphthalene in each case. … part for the condensation of diethyl succinate with 2-acetylnaphthalene (part b). The com…
Number of citations: 8 pubs.acs.org
L Cerveny, K Mikulcova, JV Cejka - Applied Catalysis A: General, 2001 - elibrary.ru
… Zeolite beta was found to be an optimum catalyst for naphthalene acylation exhibiting a selectivity to 2-acetylnaphthalene over 80%. Deactivation of the zeolite is probably caused by …
Number of citations: 50 elibrary.ru
WS Johnson, A Goldman… - Journal of the American …, 1945 - ACS Publications
In this communication we wish to introduce procedures for (1) the use of potassium¿-butoxide in the Stobbe condensation2 and (2) the acidcatalyzed decarbethoxylation of the resulting …
Number of citations: 19 pubs.acs.org
RB Girdler, PH Gore, JA Hoskins - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… 2-acetylnaphthalene formed are close to those obtained with only the single substrate, under identical conditions. The relative overall reactivities were found to be: (I)/naphthalene = …
Number of citations: 11 pubs.rsc.org
J Grimshaw, JT Grimshaw, EJF Rea - Journal of the Chemical Society …, 1971 - pubs.rsc.org
… making comparisons between acetophenone and 2-acetylnaphthalene or other ketones is … the PKa values for the radical ions from 2-acetylnaphthalene and acetophenone. This and the …
Number of citations: 3 pubs.rsc.org
M Seel, TC Werner - Applied spectroscopy, 2005 - opg.optica.org
The quenching of 2-acetylnaphthalene (2-AN) fluorescence by hydroxypropyl cyclodextrins (HP-CD) has been analyzed using modified Stern–Volmer plots to obtain binding constants …
Number of citations: 6 opg.optica.org

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